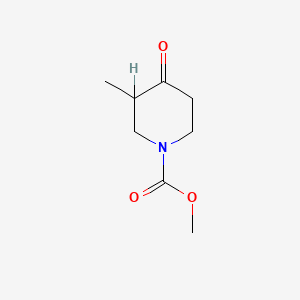

Methyl 3-methyl-4-oxopiperidine-1-carboxylate

Description

Methyl 3-methyl-4-oxopiperidine-1-carboxylate is a six-membered piperidine derivative featuring a ketone group at position 4, a methyl substituent at position 3, and a methyl ester at position 1. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines a rigid piperidine ring with functional groups that influence reactivity, solubility, and stability.

Properties

IUPAC Name |

methyl 3-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6-5-9(8(11)12-2)4-3-7(6)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXGBLNGCIGLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953591 | |

| Record name | Methyl 3-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31633-72-4 | |

| Record name | 1-Piperidinecarboxylic acid, 3-methyl-4-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31633-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-4-oxopiperidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031633724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization and Esterification Route

One common approach involves the cyclization of suitable precursors followed by esterification:

- Starting Materials : 3-methyl-4-oxopiperidine or related compounds.

- Esterification : Reaction with methylating agents or methyl esters under basic conditions.

- Conditions : Basic catalysts such as sodium hydride or potassium carbonate facilitate ester formation.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

- Temperature : Moderate heating (e.g., 40–80°C) to promote reaction progress.

This method is supported by the synthesis of related compounds such as dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate, where dimethyl carbonate reacts with the piperidine derivative under basic conditions to form ester groups efficiently.

Protection and Functionalization Using Di-tert-butyl Dicarbonate

Though this method is more common for tert-butyl derivatives, it informs the preparation of methyl esters:

- Step 1 : Optical resolution of racemic intermediates to obtain optically active piperidine derivatives.

- Step 2 : Reaction with bases (e.g., sodium hydroxide, potassium hydroxide) to generate reactive intermediates.

- Step 3 : Protection of the nitrogen via reaction with di-tert-butyl dicarbonate (Boc protection), which can be adapted or followed by methyl ester formation.

- Step 4 : Racemization of unwanted enantiomers for recycling.

This method is industrially scalable and uses commercially available reagents and solvents, with reactions typically carried out at 20–40°C in solvents such as dichloromethane, toluene, or ethyl acetate.

Multi-Step Synthesis with Controlled Reaction Conditions

For related compounds like 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, detailed multi-step syntheses involve:

- Deprotonation : Using lithium diisopropylamide (LDA) in THF/hexane at low temperatures (-78°C to -71°C).

- Acidic Workup : Quenching with HCl in 1,4-dioxane.

- Palladium-Catalyzed Coupling : Using Pd(OAc)₂ and ligands in tert-butanol under inert atmosphere.

- Hydrolysis : Final step to yield the target compound.

Though this is for a related compound, the controlled reaction conditions and purification strategies provide insights into optimizing yields and purity for this compound synthesis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Cyclization & Esterification | 3-methyl-4-oxopiperidine + methylating agent + base (NaH, K2CO3) | 40–80°C | DMF, THF | Basic conditions promote ester formation |

| Optical Resolution | Racemic mixture + resolving agent | 20–40°C | DCM, toluene, ethyl acetate | For optically active intermediates |

| Boc Protection | Di-tert-butyl dicarbonate + base | Room temp (25–35°C) | DCM, ethyl acetate | Protects nitrogen for further functionalization |

| Palladium Catalysis (related) | Pd(OAc)₂, ligands, Cs₂CO₃ | 40–100°C | tert-butanol | For C–C bond formation in related derivatives |

Purification Techniques

- Liquid-Liquid Extraction : Using ethyl acetate to separate organic layers.

- Column Chromatography : Silica gel with gradients of ethyl acetate and heptane.

- Drying Agents : Anhydrous magnesium sulfate or sodium sulfate to remove moisture.

- Crystallization : For isolating pure product from solvents.

Analytical Confirmation Post-Synthesis

- NMR Spectroscopy : Proton and carbon NMR confirm methyl ester and ketone groups.

- Mass Spectrometry : Molecular ion peaks confirm molecular weight.

- Infrared Spectroscopy : Carbonyl stretches (~1740 cm⁻¹) indicate ester and ketone functionalities.

Summary Table of Key Preparation Methods

Research Findings and Industrial Application

- The preparation methods emphasize the use of commercially available reagents and solvents, enabling industrial-scale production.

- Optical resolution and racemization steps allow efficient recycling of enantiomers, improving yield and reducing waste.

- Reaction conditions are optimized for temperature, solvent choice, and base selection to maximize purity and yield.

- Continuous flow reactors are suggested for industrial production to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-methyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

Benzyl 3-methyl-4-oxopiperidine-1-carboxylate

- CAS : 1010115-47-5

- Key Differences: Ester Group: Benzyl ester (C₆H₅CH₂O) instead of methyl ester (CH₃O). Properties: Increased lipophilicity due to the aromatic benzyl group, reducing solubility in polar solvents. Benzyl esters are more prone to hydrolysis under basic conditions compared to methyl esters. Applications: Often used as a protected intermediate in multi-step syntheses, where the benzyl group can be removed via hydrogenolysis .

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

Ring Size and Functional Group Variations

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

- CAS : N/A

- Key Differences: Ring Structure: Pyrrolidine (5-membered ring) vs. piperidine (6-membered). Substituents: Benzyl group on nitrogen (position 1) and carboxylate at position 3. The benzyl group introduces additional steric effects .

1-methyl-5-oxopyrrolidine-3-carboxylic acid

Positional Isomerism and Stereochemistry

tert-Butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 3-methyl-4-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving cyclization and esterification is common. For example, similar piperidine derivatives (e.g., 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride) are synthesized via keto-enol tautomerism control and carboxylation . Key parameters include solvent polarity (polar aprotic solvents enhance selectivity), temperature gradients (e.g., 0–80°C for stepwise reactions), and catalysts like DMAP for ester bond formation. Reaction progress should be monitored via TLC or HPLC.

- Validation : Confirm product purity using NMR (e.g., absence of residual starting material) and mass spectrometry.

Q. How should researchers safely handle this compound given limited toxicological data?

- Protocols : Assume acute toxicity based on structural analogs (e.g., benzyl piperidine carboxylates). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, avoid water and use inert absorbents like vermiculite .

- First Aid : Skin contact requires immediate washing with soap/water (15+ minutes); eye exposure necessitates irrigation with saline .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm ester (δ 3.7–3.9 ppm for methoxy group) and ketone (δ 205–220 ppm in ¹³C) positions.

- IR : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and N-H (if tautomers exist) .

- Mass Spec : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring inform drug design studies?

- Approach : Use Cremer-Pople puckering coordinates to quantify ring non-planarity . For this compound, calculate puckering amplitude (q) and phase angle (θ) via crystallographic data. Mercury CSD 2.0 can compare its conformation to analogs in the Cambridge Structural Database .

- Impact : Conformational flexibility affects binding affinity in target proteins (e.g., enzymes with hydrophobic pockets).

Q. What strategies resolve contradictions in tautomeric forms observed in spectroscopic vs. crystallographic data?

- Analysis : This compound may exhibit keto-enol tautomerism. Use variable-temperature NMR to detect equilibrium shifts (e.g., coalescence of signals at elevated temperatures). X-ray crystallography (via SHELXL ) provides definitive tautomeric assignments by locating hydrogen atoms. If crystallographic data conflicts with solution-phase spectra, consider solvent effects (e.g., DMSO stabilizing enol forms) .

Q. How can researchers validate the reproducibility of synthetic batches for structure-activity relationship (SAR) studies?

- Quality Control :

- Chromatography : Ensure ≤5% impurity via HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O).

- Stability Testing : Store at –20°C under argon; monitor degradation via LC-MS over 6 months.

- Batch Comparison : Statistical analysis (ANOVA) of biological assay results (e.g., IC₅₀ values) across batches to confirm consistency .

Q. What computational methods predict interactions between this compound and biological targets?

- Tools :

- Docking : AutoDock Vina for preliminary binding mode predictions.

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.

- QSAR : Train models using descriptors like logP, topological polar surface area, and H-bond donor/acceptor counts .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Root Causes : Polymorphism, residual solvents, or tautomerism.

- Resolution :

Recrystallize from multiple solvents (e.g., EtOAc/hexane vs. MeOH) and compare DSC thermograms.

Repeat NMR in deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆).

Cross-reference with databases (e.g., PubChem ) to identify outliers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.